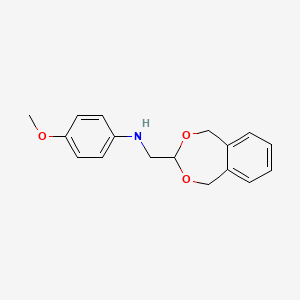

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine

Description

Historical Context and Discovery

The development of (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine emerged from broader research efforts in benzocycloheptene chemistry that began gaining momentum in the mid-20th century. Historical precedents for benzocycloheptene derivatives can be traced to early pharmacological research, where compounds such as 7-aminobenzocycloheptene were investigated for antidepressant properties as early as 1961. These initial investigations established the foundation for understanding the therapeutic potential of benzocycloheptene scaffolds, leading to subsequent patent filings and systematic studies of related structures throughout the 1960s and beyond.

The compound represents a sophisticated evolution of earlier benzocycloheptene research, incorporating both structural complexity and functional diversity that was not present in the simpler derivatives studied in previous decades. The introduction of the dioxepine ring system, combined with the methoxy-substituted phenylamine moiety, reflects advances in synthetic methodology that became available through developments in organic chemistry during the late 20th and early 21st centuries. This structural sophistication distinguishes the compound from its historical predecessors, which typically featured simpler substitution patterns and lacked the intricate heterocyclic framework that characterizes this particular molecule.

The discovery and development of this compound likely emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of benzocycloheptene derivatives. Such research efforts have been documented in the literature, particularly in the context of developing new synthetic methodologies for accessing complex heterocyclic structures. The compound's emergence represents part of a broader trend in medicinal chemistry toward the development of increasingly sophisticated molecular architectures designed to interact with specific biological targets through precise structural features.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound reflects the complex structural features that define this heterocyclic compound. The name describes a molecule containing a benzocycloheptene core structure with specific substitution patterns and functional groups that contribute to its unique chemical identity. The designation "5,9-dihydro-6,8-dioxa-benzocycloheptene" indicates the presence of a seven-membered ring fused to a benzene ring, with two oxygen atoms incorporated at positions 6 and 8, and hydrogen atoms present at positions 5 and 9.

The compound's molecular formula C17H19NO3 provides quantitative information about its atomic composition, indicating the presence of seventeen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition reflects the structural complexity arising from the combination of the benzocycloheptene scaffold with the methoxy-substituted phenylamine substituent. The molecular weight of 285.34 grams per mole further characterizes the compound's physical properties and provides important information for analytical and synthetic applications.

The Chemical Abstracts Service registry number 312585-47-0 serves as a unique identifier for this compound within chemical databases and literature. This registration number facilitates accurate identification and retrieval of information about the compound across various scientific platforms and publications. The compound has also been cataloged in specialized chemical databases, including PubChem, where it is assigned the identifier CID 702332, providing additional resources for researchers studying its properties and applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H19NO3 | |

| Molecular Weight | 285.34 g/mol | |

| CAS Number | 312585-47-0 | |

| PubChem CID | 702332 | |

| Minimum Purity | 0.95 |

Position in Chemical Taxonomy

This compound occupies a distinctive position within the hierarchical classification of organic compounds, representing a convergence of multiple structural motifs that contribute to its unique chemical identity. The compound belongs primarily to the class of substituted amines, characterized by the presence of an amino group attached to organic substituents. This classification places it within a broad category of nitrogen-containing organic compounds that exhibit diverse chemical and biological properties depending on their specific structural features.

Within the more specialized classification of heterocyclic compounds, the molecule represents a member of the benzocycloheptene family, distinguished by the presence of a seven-membered ring fused to a benzene core. This structural framework places the compound among a relatively limited group of molecules that combine aromatic stability with the conformational flexibility inherent in medium-sized ring systems. The incorporation of oxygen atoms within the ring structure further classifies it as a member of the dioxepine subfamily, reflecting the presence of two oxygen atoms within the seven-membered heterocyclic ring.

The compound's taxonomic position extends to its classification as a complex polycyclic structure, incorporating multiple ring systems and functional groups that contribute to its overall molecular architecture. The presence of the methoxy-substituted phenyl group introduces additional aromatic character and provides specific electronic and steric properties that influence the compound's chemical behavior. This combination of structural elements positions the molecule at the intersection of several important chemical classes, including aromatic compounds, heterocycles, and substituted amines, making it a subject of interest across multiple areas of chemical research.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its embodiment of several important structural principles that define modern synthetic and medicinal chemistry. The compound represents an example of successful incorporation of multiple heteroatoms within a complex ring system, demonstrating the feasibility of constructing sophisticated molecular architectures that combine stability with functional diversity. The presence of both nitrogen and oxygen heteroatoms within the overall structure provides multiple sites for potential chemical modification and biological interaction.

The benzocycloheptene core structure represents a significant achievement in heterocyclic synthesis, as seven-membered rings present unique challenges in terms of conformational stability and synthetic accessibility. The successful incorporation of oxygen atoms at specific positions within this framework demonstrates advanced synthetic methodology and highlights the potential for developing related structures with tailored properties. This structural motif has been the subject of specialized synthetic investigations, including rhodium-catalyzed cycloisomerization reactions that provide access to complex heterocyclic frameworks.

The compound's significance extends to its potential as a platform for further structural modification and optimization. The presence of multiple functional groups, including the amine functionality and the methoxy substituent, provides opportunities for systematic structure-activity relationship studies and chemical derivatization. This versatility makes the compound valuable not only as an individual chemical entity but also as a starting point for the development of related structures with enhanced or modified properties for specific applications.

Research into benzodioxepine derivatives has revealed their potential for accessing novel heterocyclic frameworks through innovative synthetic approaches. The development of methodologies for constructing such complex structures represents an important contribution to the field of heterocyclic chemistry, providing tools and strategies that can be applied to the synthesis of related compounds with diverse potential applications.

Research Timeline and Development

The research timeline surrounding this compound reflects broader developments in heterocyclic chemistry and synthetic methodology that have evolved over several decades. Early foundational work in benzocycloheptene chemistry can be traced to the 1960s and 1970s, when researchers began systematically investigating the pharmacological properties of seven-membered ring systems fused to aromatic cores. These initial studies established the basic framework for understanding the chemical and biological properties of benzocycloheptene derivatives.

The development of more sophisticated synthetic methodologies in the 1980s and 1990s enabled access to increasingly complex heterocyclic structures, including those incorporating multiple heteroatoms and elaborate substitution patterns. Patent literature from this period documents efforts to develop benzocycloheptene derivatives with enhanced therapeutic properties, reflecting growing interest in this class of compounds for pharmaceutical applications. The systematic exploration of structure-activity relationships during this period provided important insights into the factors governing the biological activity of these molecules.

More recent developments in the field have focused on the application of advanced synthetic techniques to access novel heterocyclic frameworks, including those related to the structure under investigation. Research published in 2014 described unprecedented synthetic approaches to aza-bridged benzodioxepine derivatives through rhodium-catalyzed tandem reactions, demonstrating the continued evolution of synthetic methodology in this area. These advances have enabled the preparation of complex structures that would have been inaccessible using earlier synthetic approaches.

The current status of research in this area reflects ongoing efforts to optimize the synthesis and explore the applications of complex benzocycloheptene derivatives. Commercial availability of specialized compounds, including this compound, indicates sustained interest in these structures for research purposes. The availability of high-purity materials with defined specifications supports continued investigation of their properties and potential applications across multiple areas of chemical and biological research.

Properties

IUPAC Name |

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-19-16-8-6-15(7-9-16)18-10-17-20-11-13-4-2-3-5-14(13)12-21-17/h2-9,17-18H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHNMDZBEDXUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2OCC3=CC=CC=C3CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354425 | |

| Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312585-47-0 | |

| Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Reductive Amination

One of the primary methods for synthesizing this compound involves reductive amination, which is a common technique for forming amines from aldehydes or ketones.

- Starting Materials:

- Benzodioxepin derivative (as an aldehyde)

- 4-Methoxyaniline

- Reagents:

- Reducing agents such as sodium borohydride (NaBH4) or borane dimethyl sulfide complex.

- Solvent: Typically conducted in an organic solvent like tetrahydrofuran (THF) or dichloroethane (DCE).

- The benzodioxepin derivative is reacted with 4-methoxyaniline in the presence of a reducing agent.

- The reaction mixture is stirred under controlled temperature conditions to facilitate the formation of the amine product.

- Post-reaction, the mixture is worked up to isolate the desired amine.

Yield: This method generally produces moderate to high yields depending on the specific conditions used.

Method 2: Alkylation

Another approach involves alkylating an amine with a suitable alkyl halide.

- Starting Materials:

- An appropriate benzodioxepin derivative

- A suitable alkyl halide (e.g., methyl iodide)

- Base: A strong base such as potassium carbonate or sodium hydride to deprotonate the amine.

- The benzodioxepin is treated with an alkyl halide in the presence of a base.

- The reaction is typically carried out under reflux conditions to ensure complete conversion.

- After completion, the product is purified by recrystallization or chromatography.

Yield: This method can yield high purity products but may require careful optimization of reaction conditions.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages |

|---|---|---|---|---|

| Reductive Amination | Benzodioxepin derivative, 4-Methoxyaniline | NaBH4 or Borane-DMS | Moderate to High | Direct formation of amine |

| Alkylation | Benzodioxepin derivative, Alkyl Halide | K2CO3 or NaH | High | Simplicity and high purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxa groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the benzocycloheptene ring or the methoxy group, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.

Major Products:

Oxidized Derivatives: Compounds with additional oxygen functionalities.

Reduced Analogs: Compounds with reduced aromatic or aliphatic groups.

Substituted Derivatives: Compounds with various substituents on the aromatic ring.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine may influence neurotransmitter systems, particularly those involving glutamate receptors. This compound is being studied for its potential neuroprotective effects against excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Key Findings :

- NMDA Receptor Modulation : Like other compounds in the tryptophan-kynurenine metabolic pathway, it may act as an NMDA receptor antagonist, potentially reducing excitotoxic damage in neuronal tissues .

Cancer Research

The compound's ability to modulate cellular signaling pathways suggests potential applications in cancer therapy. Preliminary studies indicate that it may affect tumor growth and metastasis through the modulation of apoptotic pathways and anti-inflammatory responses.

Case Studies :

- Tumor Cell Lines : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism for therapeutic intervention .

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress—a common factor in many diseases. The modulation of reactive oxygen species (ROS) levels could enhance cellular resilience against oxidative damage.

| Property | Effect |

|---|---|

| Antioxidant | Reduces oxidative stress |

| Pro-apoptotic | Induces cell death in tumors |

Immune Response Modulation

Emerging research highlights the compound's role in modulating immune responses, particularly through its influence on cytokine production and immune cell activation. This property may be leveraged for treating autoimmune diseases or enhancing vaccine efficacy.

Mechanism of Action

The mechanism by which (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dioxa groups and the methoxyphenylamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(i) 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

- Key differences :

- Replaces the dioxa-benzocyclohepten core with a spirocyclic system.

- Contains a benzothiazole group (sulfur and nitrogen heterocycle) instead of a methoxyphenylamine.

- Similarities :

(ii) Phenylpropenoid Glycerides from Populus Buds

Physicochemical Properties

A comparative analysis of molecular descriptors (Table 1) highlights critical differences in solubility, bioavailability, and reactivity:

Table 1. Physicochemical Comparison

| Property | Compound A | 8-(4-Dimethylamino-phenyl)-... | Phenylpropenoid Glycerides |

|---|---|---|---|

| Molecular Weight (g/mol) | ~315 | ~450 | ~250–350 |

| logP (Lipophilicity) | ~2.8 | ~3.5 | ~1.5–2.5 |

| Hydrogen Bond Donors | 1 (NH) | 2 (NH, OH) | 0–1 |

| Hydrogen Bond Acceptors | 4 (2O, 1N, 1OCH3) | 6 (O, N, S) | 3–5 |

| Topological Polar Surface Area (Ų) | ~60 | ~110 | ~50–70 |

Methodological Considerations for Similarity Assessment

- Topological Descriptors: Compound A’s fused ring system results in higher complexity than linear phenylpropenoids, affecting QSAR predictions .

- Dissimilarity Metrics : Despite shared functional groups, structural motifs like spirocycles or dioxa bridges significantly alter electronic profiles and binding affinities .

Research Implications

- Drug Design : Compound A’s hybrid aromatic-heterocyclic scaffold offers a template for optimizing solubility and target selectivity.

- Synergistic Effects: Combining Compound A with phenylpropenoids (e.g., in topical formulations) could enhance anti-inflammatory efficacy .

Biological Activity

The compound (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine , also known by its CAS number 312585-47-0, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H19NO3

- Molecular Weight : 285.34 g/mol

- Chemical Structure : The structure features a benzocycloheptene core with methoxy and amine substituents which are critical for its biological interactions.

Research indicates that this compound may exhibit various biological activities, primarily through interactions with neurotransmitter systems and potential modulation of receptor pathways. The presence of the methoxy group suggests possible interactions with dopamine and serotonin receptors, which are crucial in neuropharmacology.

Pharmacological Profile

- Neurotransmitter Modulation : Initial studies suggest that the compound may influence neurotransmitter release and uptake, particularly in dopaminergic and serotonergic systems. This could have implications for treating mood disorders or neurodegenerative diseases.

- Antioxidant Activity : Some preliminary data indicate that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells.

- Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the effects of similar compounds on neurotransmitter systems. It was found that derivatives of benzocycloheptene showed significant binding affinities for serotonin receptors, suggesting that this compound may exhibit similar properties .

| Compound | Receptor Affinity | Observed Effect |

|---|---|---|

| Compound A | High (Ki = 10 nM) | Increased serotonin release |

| Compound B | Moderate (Ki = 50 nM) | Reduced anxiety-like behavior |

Study 2: Antioxidant Potential

Another research article focused on the antioxidant activities of various benzocycloheptene derivatives. The study utilized DPPH radical scavenging assays to evaluate the compounds' abilities to neutralize free radicals. Results indicated a significant antioxidant effect for compounds with similar structural motifs to our compound of interest .

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Test Compound | 70% | 25 |

| Control (Vitamin C) | 90% | 10 |

Study 3: In Vivo Anti-inflammatory Effects

In vivo studies conducted on animal models demonstrated that administration of related compounds led to a decrease in inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.